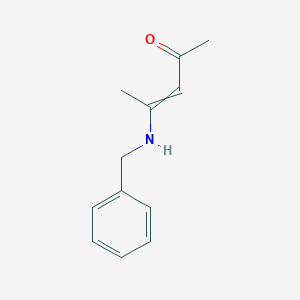
1-(4-(Difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O It is a derivative of acetophenone, where the phenyl ring is substituted with a difluoromethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-(Difluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(difluoromethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Difluoromethyl)benzoic acid.
Reduction: 1-(4-(Difluoromethyl)phenyl)propan-2-ol.
Substitution: Products depend on the nucleophile used, such as 4-(aminomethyl)phenylpropan-2-one or 4-(thiomethyl)phenylpropan-2-one.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)propan-2-one: Similar structure but with a single fluorine atom instead of a difluoromethyl group.
1-(4-(Trifluoromethyl)phenyl)propan-2-one: Contains a trifluoromethyl group, which significantly alters its chemical properties compared to the difluoromethyl derivative.
1-(4-(Difluoromethoxy)phenyl)propan-2-one: Features a difluoromethoxy group, leading to different reactivity and applications.
Uniqueness
1-(4-(Difluoromethyl)phenyl)propan-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F2O |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O/c1-7(13)6-8-2-4-9(5-3-8)10(11)12/h2-5,10H,6H2,1H3 |
Clave InChI |
FKBPALGZOBVJKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(C=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
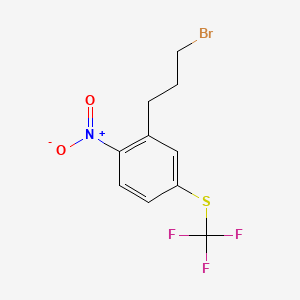
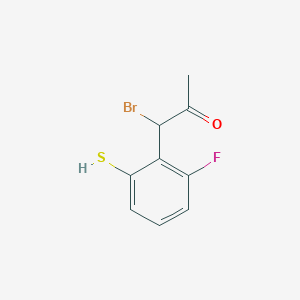

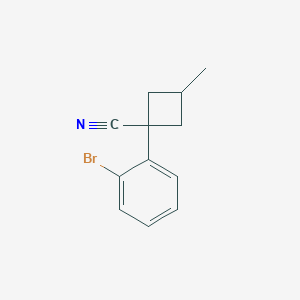
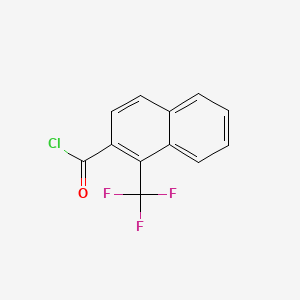




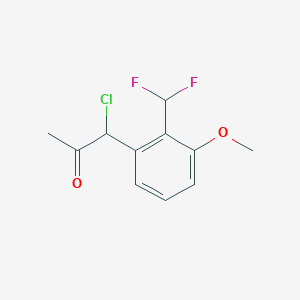
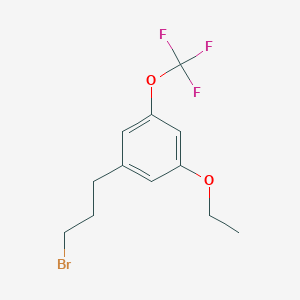
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)
